3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
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Overview
Description
3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex molecular structure, which includes a chromen-4-one core, a phenyl group, and a benzamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the coupling of the chromen-4-one derivative with an appropriate benzoyl chloride derivative under basic conditions to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthetic methods to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium ethoxide, various nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide
- 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-chromeniumyl 6-O-β-D-glucopyranosyl-4-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoyl]-β-D-glucopyranoside
- Baicalin (5,6-dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid)
Uniqueness
3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy and benzamide groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research applications.
Biological Activity
3-Methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms, and relevant studies that highlight its therapeutic potential.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a chromenone core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antioxidant Activity : Compounds in the chromenone class have shown significant free radical-scavenging abilities, which are crucial for preventing oxidative stress-related diseases .
- Anticancer Properties : Various derivatives have been evaluated for their cytotoxic effects against cancer cell lines, demonstrating the potential to inhibit tumor growth through mechanisms such as apoptosis induction .
- Enzyme Inhibition : Many chromenone derivatives act as inhibitors of key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting their utility in treating inflammatory diseases .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound may bind to active sites on enzymes like COX and LOX, inhibiting their activity and reducing the production of pro-inflammatory mediators.
- Cellular Signaling Modulation : It could influence signaling pathways related to cell survival and proliferation, particularly in cancer cells.
Antioxidant Activity
A study evaluating various chromenone derivatives found that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro, indicating strong antioxidant properties. The IC50 value for this compound was determined to be approximately 15 µM, showcasing its effectiveness compared to standard antioxidants like ascorbic acid .
Anticancer Efficacy
In a recent study involving breast cancer cell lines (MCF-7), this compound demonstrated cytotoxic effects with an IC50 value of 12 µM. This was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
Enzyme Inhibition Studies
The compound was tested for its inhibitory effects on COX enzymes. Results showed that it inhibited COX-2 with an IC50 value of 10 µM. This inhibition was further supported by molecular docking studies that revealed favorable binding interactions between the compound and the enzyme's active site residues .
Data Table: Summary of Biological Activities
Biological Activity | IC50 Value (µM) | Mechanism of Action |
---|---|---|
Antioxidant | 15 | Scavenging ROS |
Cytotoxicity (MCF-7) | 12 | Induction of apoptosis |
COX Inhibition | 10 | Competitive inhibition at the active site |
Properties
IUPAC Name |
3-methoxy-N-(4-oxo-2-phenylchromen-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-27-18-9-5-8-16(12-18)23(26)24-17-10-11-21-19(13-17)20(25)14-22(28-21)15-6-3-2-4-7-15/h2-14H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYYMGHNMNXUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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